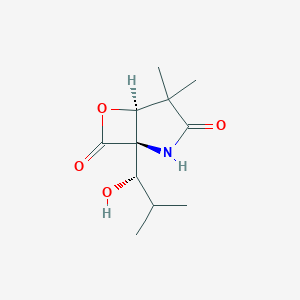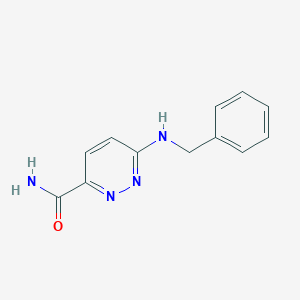
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
Descripción general
Descripción
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is a chemical compound with the CAS Number: 147539-23-9 . Its IUPAC name is tert-butyl 4- (6-chloro-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate . The molecular weight of this compound is 343.77 .
Molecular Structure Analysis
The InChI code for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is 1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Drug Development and Synthesis
This compound is primarily used in the pharmaceutical industry as a building block for the synthesis of more complex molecules. Its reactive nitro group and the protective Boc group make it a versatile intermediate in the construction of various drug candidates, particularly those targeting neurological disorders .
Material Science
In material science, the compound’s unique structure allows for the development of novel polymeric materials. Researchers can incorporate it into polymers to enhance their properties, such as increasing thermal stability or modifying electrical conductivity .
Chemical Synthesis
The compound serves as a key reagent in chemical synthesis, especially in the formation of heterocyclic compounds. These heterocycles are crucial in developing new chemicals with potential applications in dyes, pigments, and organic light-emitting diodes (OLEDs) .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in various analytical techniques, including mass spectrometry and chromatography, to identify or quantify other substances .
Biological Studies
The compound’s ability to cross biological membranes due to its piperazine moiety makes it useful in studying cell permeability and transport mechanisms. It can serve as a model compound to understand how drugs are absorbed and distributed in the body .
Agricultural Research
In the field of agriculture, research into this compound’s derivatives could lead to the development of new pesticides or herbicides. Its structural features allow for the exploration of bioactive molecules that can selectively target pests without harming crops .
Environmental Science
Environmental scientists can use this compound to study the degradation of nitroaromatic compounds in the environment. Understanding its breakdown can help in assessing the environmental impact of similar structures .
Computational Chemistry
Finally, in computational chemistry, the compound’s structure can be used to model interactions with biological targets. Simulations and molecular docking studies can predict how the compound or its derivatives might interact with enzymes or receptors .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing the compound’s dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEVKGIBOLXNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614407 | |
| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine | |
CAS RN |
147539-23-9 | |
| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

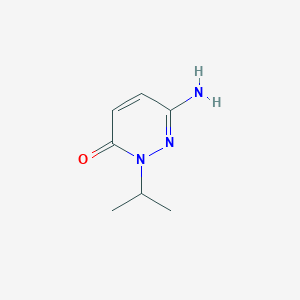

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
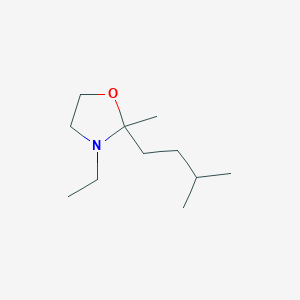
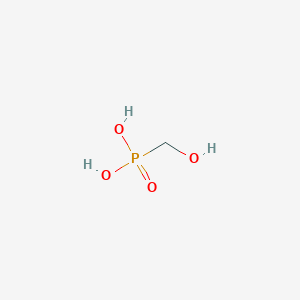

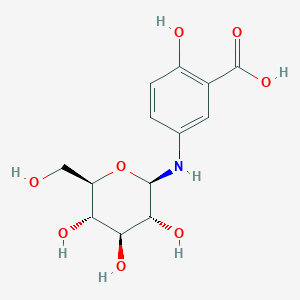

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)


